molecular formula C25H29N5O5 B2583769 7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021078-16-9

7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2583769
CAS No.: 1021078-16-9
M. Wt: 479.537
InChI Key: CAEZNHKKYGRPSV-UHFFFAOYSA-N
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Description

7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, often referred to by its research code PF-06840003 , is a potent, selective, and brain-penetrant inhibitor of the mammalian target of rapamycin (mTOR) kinase. This small molecule is designed to target the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancers and neurological disorders. Its mechanism of action involves direct ATP-competitive inhibition of the mTOR kinase, effectively suppressing the activity of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This dual inhibition is crucial, as it can overcome feedback loops that often limit the efficacy of rapalogs that only partially inhibit mTORC1. The compound's key feature is its significant brain exposure, making it a valuable chemical tool for preclinical research in glioblastoma, a primary brain tumor with limited treatment options . Researchers utilize this inhibitor to investigate mTOR-driven oncogenesis, assess the therapeutic potential of mTOR blockade in in vitro and in vivo models, and explore its effects on disease-associated seizures and other neurological conditions. The structural motif featuring a pyrazolopyridin-one core linked to a substituted piperazine is optimized for potency and selectivity. This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5/c1-34-17-22(31)28-9-11-29(12-10-28)24(32)20-15-27(14-19-8-5-13-35-19)16-21-23(20)26-30(25(21)33)18-6-3-2-4-7-18/h2-4,6-7,15-16,19H,5,8-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEZNHKKYGRPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and synthesis.

Chemical Information

PropertyValue
IUPAC Name This compound
Molecular Formula C24H29N5O5
Molecular Weight 467.5 g/mol
CAS Number 1021095-84-0

Structural Features

The compound features a piperazine ring which is known for its diverse biological activities. The presence of the methoxyacetyl group enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Receptor Binding Affinity

Research indicates that compounds with similar structures exhibit significant binding affinity to various receptors:

  • Serotonin Receptors : Compounds with piperazine moieties have shown varying affinities for the 5-HT1A receptor. Modifications at the N-1 position of piperazine can enhance or diminish this affinity. For instance, derivatives with specific substituents have demonstrated subnanomolar Ki values, indicating high binding affinity .
  • Dopamine Receptors : The compound's structure suggests potential interactions with D2 receptors, which are crucial in the treatment of psychiatric disorders. The influence of substituents on the piperazine ring can modulate this interaction .
  • Alpha Receptors : Selectivity over alpha1 receptors has been noted in related compounds, suggesting that this compound may also exhibit selective activity against these receptors .

Pharmacological Effects

The biological activity of this compound is further characterized by its pharmacological effects:

  • Antidepressant Activity : Compounds targeting serotonin receptors are often explored for their antidepressant properties. The structural modifications in this compound may contribute to such effects.
  • Anxiolytic Effects : Similar piperazine derivatives have been reported to exhibit anxiolytic properties, potentially making this compound a candidate for further exploration in anxiety disorders.

Synthesis and Characterization

The synthesis of compounds like this compound typically involves multi-step organic reactions. These reactions often include cyclization processes that yield the desired pyrazolo-pyridine framework .

In Vivo Studies

While specific in vivo studies on this exact compound may be limited, related compounds have shown promising results in animal models for depression and anxiety . Future studies are needed to validate these effects specifically for the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

  • Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-b]pyridine: The target compound’s pyrazolo[4,3-c]pyridine core is less common than pyrazolo[3,4-b]pyridine derivatives (e.g., 4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one in ).
  • Pyrazolo-Pyrimidine Hybrids :
    Compounds like 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () incorporate additional heterocycles, enhancing rigidity and selectivity but reducing synthetic accessibility compared to the target compound’s simpler core .

Substituent Analysis

Compound (Reference) Key Substituents Functional Impact
Target Compound 7-(4-(2-Methoxyacetyl)piperazine-1-carbonyl), 5-(tetrahydrofuran-2-yl)methyl Enhanced solubility (piperazine), CNS penetration (tetrahydrofuran)
Compound 7-(4-(Furan-2-carbonyl)piperazine-1-carbonyl), 5-(2-methoxyethyl) Reduced hydrophilicity (furan vs. methoxyacetyl); altered metabolic stability
Compound (CymitQuimica) 5-(4-Methylpiperazinylsulfonyl), 3-propyl Increased acidity (sulfonyl group); potential for kinase inhibition
Compound 6 7-Thioxo, 3-methyl, 1,4-diphenyl Antimicrobial activity via thioxo group; limited bioavailability

Antimicrobial Activity (Indirect Comparison)

While the target compound’s bioactivity data are unavailable, structurally related pyrazolo-pyridines exhibit antimicrobial properties. For example, ’s thioxo derivative (compound 6) showed moderate activity against S. aureus (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL).

Solubility and Lipophilicity

  • The tetrahydrofuran-2-ylmethyl group increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
  • The 2-methoxyacetyl-piperazine moiety balances hydrophilicity (clogD ~1.8), contrasting with ’s furan-carbonyl analog (clogD ~2.5) .

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